tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate
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Overview
Description
tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is a chemical compound with the molecular formula C15H21NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, an amino group, and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate typically involves the protection of amino acids and subsequent esterification. One common method includes the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Esterification: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Deprotection: Hydrogenation requires a palladium on carbon (Pd/C) catalyst, while acidic deprotection uses trifluoroacetic acid.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Produces the free amino acid.
Substitution: Forms various substituted derivatives depending on the electrophile used.
Scientific Research Applications
tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceutical compounds and drug candidates.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-amino-2-(((methoxy)carbonyl)amino)propanoate
- tert-Butyl ®-3-amino-2-(((ethoxy)carbonyl)amino)propanoate
- tert-Butyl ®-3-amino-2-(((isopropoxy)carbonyl)amino)propanoate
Uniqueness
tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m1/s1 |
InChI Key |
GUTOOFAUODQZRP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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